メテネプロスト

概要

説明

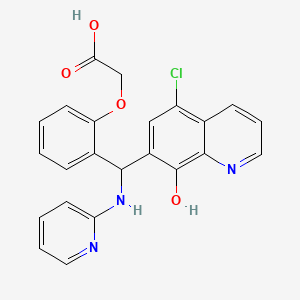

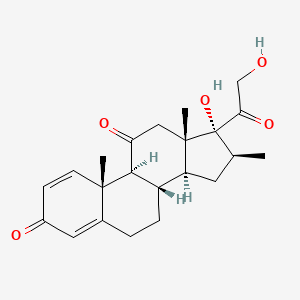

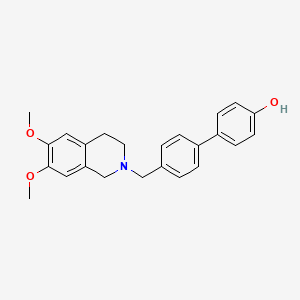

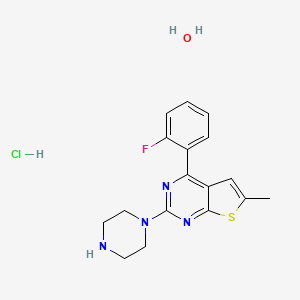

メテネプロストは、子宮刺激作用で知られるプロスタグランジンE2の合成誘導体です。 インド全インド医学科学研究所によって最初に開発され、医薬品による中絶での潜在的な使用について研究されてきました 。 この化合物は、C23H38O4の分子式を持ち、子宮収縮を誘発する能力で知られています .

製造方法

合成経路と反応条件

メテネプロストは、プロスタグランジンE2の修飾を含む一連の化学反応によって合成されます。 . 反応条件には、多くの場合、所望の変換を促進するために特定の触媒や溶媒の使用が必要です。

工業生産方法

メテネプロストの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の一貫性と安全性を維持するための厳格な品質管理対策が含まれています .

科学的研究の応用

Meteneprost has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the reactivity and transformation of prostaglandin derivatives.

Biology: Investigated for its role in inducing uterine contractions and its potential use in reproductive health.

作用機序

メテネプロストは、子宮の プロスタグランジン受容体 に結合することによりその効果を発揮し、子宮収縮を誘発するシグナル伝達経路の活性化につながります。この化合物は子宮組織をオキシトシンに対して感受性にし、その収縮反応を強化します。 このメカニズムは、医薬品による中絶やその他の生殖医療における用途にとって重要です .

生化学分析

Biochemical Properties

Meteneprost plays a significant role in biochemical reactions, particularly in the reproductive system. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins . Meteneprost binds to prostaglandin receptors, leading to a cascade of biochemical reactions that result in its biological effects. The nature of these interactions involves the modulation of enzyme activity and the alteration of protein conformations.

Cellular Effects

Meteneprost exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive cells, Meteneprost induces contractions and facilitates the expulsion of the embryo. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular environment.

Molecular Mechanism

The molecular mechanism of Meteneprost involves its binding to prostaglandin receptors on the cell surface . This binding triggers a series of intracellular signaling pathways, including the activation of adenylate cyclase and the increase in cyclic AMP levels. These changes lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in the observed biological effects. Meteneprost also inhibits the activity of certain enzymes, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Meteneprost change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that Meteneprost can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Meteneprost vary with different dosages in animal models. At low doses, it effectively induces the desired biological responses without significant adverse effects . At higher doses, Meteneprost can cause toxic effects, including gastrointestinal disturbances and fever. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

Meteneprost is involved in several metabolic pathways, primarily those related to prostaglandin synthesis and metabolism . It interacts with enzymes such as cyclooxygenases and prostaglandin synthases, influencing the levels of various metabolites. These interactions can alter metabolic flux and affect the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Meteneprost is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

Meteneprost’s subcellular localization is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Meteneprost exerts its effects precisely where needed, enhancing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions

Meteneprost is synthesized through a series of chemical reactions involving the modification of prostaglandin E2. . The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of meteneprost involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

化学反応の分析

反応の種類

メテネプロストは、以下を含むさまざまな化学反応を起こします。

酸化: メテネプロストは、異なる誘導体を形成するために酸化される可能性があり、それらは異なる生物学的活性を持つ可能性があります。

還元: 還元反応は、メテネプロストに存在する官能基を修飾し、その薬理学的特性を変更する可能性があります。

一般的な試薬と条件

メテネプロストの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 反応条件は通常、所望の結果を確保するために、制御された温度とpHレベルを含みます .

主要な生成物

メテネプロストの反応から形成される主要な生成物は、反応の特定の種類によって異なります。たとえば、酸化はヒドロキシル化誘導体を生じる可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります。 置換反応は、潜在的な治療的用途を持つ幅広い新しい分子を生み出す可能性があります .

科学研究への応用

メテネプロストは、さまざまな分野での用途について広く研究されてきました。

化学: プロスタグランジン誘導体の反応性と変換を研究するためのモデル化合物として使用されます。

生物学: 子宮収縮を誘発する役割と、生殖医療における潜在的な使用について調査されています。

類似化合物との比較

メテネプロストは、以下のような他のプロスタグランジン誘導体と比較されます。

ミソプロストール: 医薬品による中絶や胃潰瘍の治療に使用される別のプロスタグランジンE1アナログ。

ゲメプロスト: 子宮頸管拡張と妊娠中絶に使用されるプロスタグランジンE1アナログ.

独自性

メテネプロストは、その特定の構造修飾により、他のプロスタグランジン誘導体と比較して、延長された半減期と強化された子宮刺激特性が付与されているため、ユニークです .

類似化合物のリスト

- ミソプロストール

- ゲメプロスト

- ジノプロストン(プロスタグランジンE2)

- カルプロスト

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLGLMGSFIXSGO-KTXJXPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018145 | |

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-35-2 | |

| Record name | Meteneprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meteneprost [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METENEPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary medical application of Meteneprost?

A1: Meteneprost, a prostaglandin E2 analog, has been investigated for its use in facilitating cervical dilation prior to first-trimester surgical abortion. [, , , , , , , , , , , , ] Studies suggest that it can soften and dilate the cervix, potentially making the procedure safer and easier. [, , ]

Q2: Has Meteneprost been investigated for use in combination with other medications?

A3: Yes, studies have explored using Meteneprost alongside Mifepristone (RU 486) as an alternative to surgical abortion within the first 28 days of a missed menstrual period. [, ] Additionally, it was studied in conjunction with Mifepristone in early pregnancy termination, offering a potential alternative to aspiration. []

Q3: Are there any known drawbacks or limitations to using Meteneprost for cervical dilation?

A4: While some studies suggest potential benefits of Meteneprost, it's essential to note that it's not without limitations. Some studies reported uterine pain as a common side effect, although generally mild. [, ] Further research is necessary to fully understand the efficacy and safety profile of Meteneprost compared to other available methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)

![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)